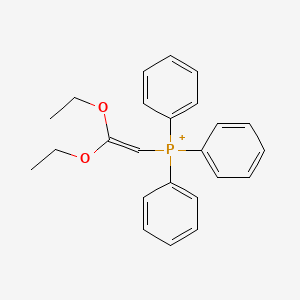
Phosphonium, (2,2-diethoxyethenyl)triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, is a compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In this case, the phosphorus atom is bonded to three phenyl groups and one (2,2-diethoxyethenyl) group. Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, (2,2-diethoxyethenyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2,2-diethoxyethenyl) chloride under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of phosphonium salts often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .
化学反応の分析
Types of Reactions
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The (2,2-diethoxyethenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The major product is triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: Phosphonium salts are used as probes for studying biological membranes due to their ability to interact with lipid bilayers.
Medicine: Some phosphonium compounds have shown potential as anticancer agents due to their ability to target mitochondria in cancer cells.
Industry: Phosphonium salts are used as phase transfer catalysts in various industrial processes.
作用機序
The mechanism of action of phosphonium, (2,2-diethoxyethenyl)triphenyl-, in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the compound interacts with mitochondrial membranes, leading to the disruption of mitochondrial function in cancer cells .
類似化合物との比較
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, can be compared with other phosphonium salts such as:
Triphenylphosphonium bromide: Similar in structure but with a bromide counterion.
Methyltriphenylphosphonium iodide: Contains a methyl group instead of the (2,2-diethoxyethenyl) group.
Ethyltriphenylphosphonium chloride: Contains an ethyl group instead of the (2,2-diethoxyethenyl) group.
The uniqueness of phosphonium, (2,2-diethoxyethenyl)triphenyl-, lies in its specific functional group, which imparts distinct reactivity and applications compared to other phosphonium salts .
特性
CAS番号 |
47522-11-2 |
|---|---|
分子式 |
C24H26O2P+ |
分子量 |
377.4 g/mol |
IUPAC名 |
2,2-diethoxyethenyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H26O2P/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3/q+1 |
InChIキー |
PQMMIHKBEZKSQH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















